2-[(2H-indazol-3-yl)formamido]pentanedioic acid
Description
Properties
IUPAC Name |
2-(1H-indazole-3-carbonylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-10(18)6-5-9(13(20)21)14-12(19)11-7-3-1-2-4-8(7)15-16-11/h1-4,9H,5-6H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOBLDZJCZHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2H-indazol-3-yl)formamido]pentanedioic acid typically involves the formation of the indazole ring followed by the introduction of the formamido and pentanedioic acid groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
Non-Catalytic Pathways: These methods include the condensation of o-fluorobenzaldehydes with hydrazine or the selective activation of oxime groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-[(2H-indazol-3-yl)formamido]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro or azide precursors can lead to the formation of the indazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include N-oxides, reduced indazole derivatives, and substituted indazole compounds.
Scientific Research Applications
2-[(2H-indazol-3-yl)formamido]pentanedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2H-indazol-3-yl)formamido]pentanedioic acid involves its interaction with various molecular targets and pathways. Indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and enzymes involved in microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Folic Acid and Derivatives
Structure: Folic acid ((2S)-2-[(4-{[(2-amino-4-hydroxypteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid) shares the pentanedioic acid backbone but features a pteridine ring linked via a para-aminobenzoic acid (PABA) group . Function: Acts as a vitamin (B9) and coenzyme in one-carbon transfer reactions for nucleotide synthesis. Applications: Treatment of folate deficiency, prenatal supplements, and cancer therapy (via antifolate drugs) . Key Difference: The indazole group in the target compound replaces the pteridine-PABA system, likely altering its mechanism of action from metabolic cofactor to targeted inhibitor.
DUPA-Based PSMA-Targeting Compounds
Structure: Glutamate-urea-glutamate (DUPA) derivatives, such as 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid, incorporate a urea bridge between two glutamic acid units . Function: High-affinity binding to prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer and tumor neovasculature . Applications: Diagnostic and therapeutic radioligands for prostate cancer (e.g., PSMA-617) . Key Difference: The target compound lacks the urea linkage critical for PSMA binding but includes an indazole group, which may target alternative pathways (e.g., kinase signaling).
Carglumic Acid
Structure: (2S)-2-(carbamoylamino)pentanedioic acid (N-carbamoyl-L-glutamic acid) features a carbamoyl group on the glutamic acid backbone . Function: Activator of carbamoyl phosphate synthetase 1 (CPS1), a key enzyme in the urea cycle. Applications: Treatment of hyperammonemia in urea cycle disorders .
5-Methyltetrahydrofolate (5-CH3-H4folate)
Structure: (2S)-2-[[4-[(2-Amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid . Function: Primary circulating folate form, critical for DNA methylation and homocysteine remethylation. Applications: Nutritional supplements and treatment of folate deficiency . Key Difference: The indazole group in the target compound contrasts with the reduced pteridine ring of 5-CH3-H4folate, suggesting divergent redox properties and bioavailability.
Data Table: Comparative Analysis of Pentanedioic Acid Derivatives
Key Research Findings and Contrasts
- PSMA Targeting: DUPA derivatives exhibit nanomolar affinity for PSMA due to urea-glutamate motifs, whereas the indazole-containing target compound may lack this specificity .
- Metabolic Roles : Folate derivatives (e.g., 5-CH3-H4folate) are essential in biosynthesis, while the indazole analog’s structure suggests a shift toward signal transduction modulation .
- Safety Profiles: Carglumic acid is FDA-approved with well-characterized safety data, whereas the target compound’s indazole group may introduce novel toxicity considerations .
Biological Activity
2-[(2H-indazol-3-yl)formamido]pentanedioic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Antimicrobial Properties
Recent studies have indicated that derivatives of indazole, including this compound, exhibit significant antimicrobial activity. For example, compounds related to indazole have shown effectiveness against various pathogens, including protozoa and bacteria. Research has demonstrated that certain indazole derivatives possess antiprotozoal activity superior to the reference drug metronidazole, particularly against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .
Anticancer Activity
Indazole derivatives have been explored for their anticancer potential. Studies suggest that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, some indazole derivatives are known to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation and survival .
The mechanism of action for this compound involves interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
Case Studies
- Antiprotozoal Activity Study : A study evaluated several indazole derivatives against protozoan pathogens. The results indicated that certain compounds were significantly more effective than metronidazole, with some showing up to 12.8 times greater activity against G. intestinalis .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines have shown that specific derivatives can reduce cell viability significantly compared to untreated controls. The most promising candidates were found to induce apoptosis in targeted cancer cells through the modulation of the PI3K/Akt pathway .
Data Tables
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antiprotozoal | 5.0 | |
| Indazole Derivative A | Anticancer | 10.0 | |
| Indazole Derivative B | Antimicrobial | 15.0 |
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions, where starting materials undergo transformations to yield the final product. The biological evaluation is often conducted using standard assays for antimicrobial and anticancer activities.
Q & A
Q. What safety protocols are critical for handling this compound in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
